Si-TMT

Vue d'ensemble

Description

Si-TMT, or related compounds in this context, refers to silicon-based materials with specific focus on their synthesis, molecular structure, and a variety of properties. These materials are of interest due to their unique physical and chemical characteristics, which make them suitable for various applications in materials science and chemistry.

Synthesis Analysis

Synthesis of silicon-based compounds, including those similar to the conceptual "Si-TMT", involves detailed procedures that result in the formation of complex structures. For example, the synthesis of tetramethyltetraselenafulvalene (TMTSF) derivatives involves the creation of organic radical cation salts that exhibit unique properties (Beňo et al., 1982).

Molecular Structure Analysis

The molecular structure of these silicon-based materials is crucial in determining their properties and applications. For instance, the structure of silica xerogels has been studied to establish correlations between their molecular structure and physical properties, showing how structural modifications can affect material characteristics (A. Fidalgo & L. Ilharco, 2004).

Chemical Reactions and Properties

The reactivity of silicon surfaces with organic molecules provides insights into the attachment chemistry, which is essential for tailoring the properties of silicon-based materials for various applications (F. Tao & G. Xu, 2004).

Physical Properties Analysis

Studies on the electronic and structural properties of liquid and amorphous SiO2 highlight the impact of structural disorder on the properties of silicon-based materials, providing a foundation for understanding their behavior in different states (J. Sarnthein, A. Pasquarello, & Roberto Car, 1995).

Chemical Properties Analysis

The chemical properties of silicon-based materials, such as siloles, have been extensively researched. Studies on their structures, electronic states, and photoluminescence properties reveal how chemical modifications can enhance their performance in applications like organic light-emitting diodes (OLEDs) (G. Yu et al., 2005).

Applications De Recherche Scientifique

Proteomics and Water Balance Disorders : Si-TMT, combined with SILAC (Stable Isotope Labeling by Amino acids in Cell culture) techniques, is utilized to investigate the mechanisms underlying vasopressin-induced AQP2 protein expression. This research provides insights into understanding water balance disorders (Yang et al., 2022).

Mapping Protein Subcellular Localization : In neuroscience, Si-TMT has been proven effective for generating organellar maps and capturing protein translocations in cells and tissues, as demonstrated in the spatial proteome mapping of mouse primary neurons (Itzhak et al., 2017).

Marine Mammal Ecology : Stable isotope analysis (SIA), which can involve Si-TMT, is useful in studying various aspects of marine mammal ecology, including physiology, foraging ecology, ecotoxicology, and historical ecology (Newsome et al., 2010).

Material Science : In the field of material science, optimized thermomechanical treatment (TMT) can refine the Si phase in hypoeutectic Al-Si alloys, promoting the precipitation of nano-sized particles, thereby improving strength and ductility (Yang et al., 2021).

Protein Quantification : Si-TMT labeling strategy achieves a similar depth in identifying proteins compared to other methods like SILAC and dimethyl labeling, especially in shotgun proteomics approaches (Altelaar et al., 2013).

Magnetic Properties in Alloys : Directed ordering of silicon atoms in iron alloys containing silicon has been observed after TMT, leading to induced magnetic anisotropy (Chernenkov et al., 2001).

Battery Technology : Si-TMT has been identified as a promising next-generation lithium-ion battery anode material, known for its exceptional capacity and suitable working voltage. However, challenges exist in its cyclic stability due to volume changes during lithiation/delithiation processes (Zuo et al., 2017).

Orientations Futures

Propriétés

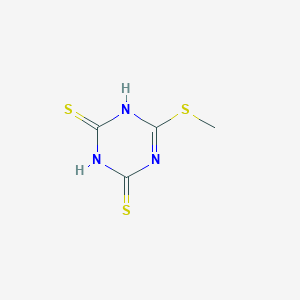

IUPAC Name |

6-methylsulfanyl-1H-1,3,5-triazine-2,4-dithione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3S3/c1-10-4-6-2(8)5-3(9)7-4/h1H3,(H2,5,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVRDIFOZBJEFGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=S)NC(=S)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

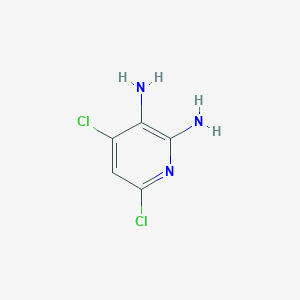

Molecular Formula |

C4H5N3S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60480642 | |

| Record name | Si-TMT | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60480642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Si-TMT | |

CAS RN |

1226494-16-1 | |

| Record name | Si-TMT | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60480642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B35757.png)